N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide
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Overview
Description
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide is a complex organic compound that features a carbazole moiety linked to a hydroxypropyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide typically involves multiple steps:
Formation of the Carbazole Intermediate: The initial step involves the preparation of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydroxypropylation: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction is usually carried out in the presence of a base like sodium hydroxide.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl carbazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl and sulfonamide groups can form hydrogen bonds with biological targets, while the carbazole moiety can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide
- N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Uniqueness
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide is unique due to the specific combination of functional groups it possesses. The presence of both a hydroxypropyl group and a sulfonamide group linked to a carbazole moiety provides a distinct set of chemical properties and potential interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-17-10-12-19(13-11-17)32(30,31)26-15-24(29)25-14-18(28)16-27-22-8-4-2-6-20(22)21-7-3-5-9-23(21)27/h2-13,18,26,28H,14-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNILRKXKQYSBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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